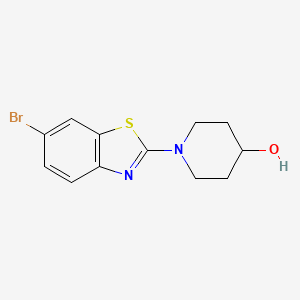![molecular formula C15H16BrN5O B6444312 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549017-51-6](/img/structure/B6444312.png)
4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with 6-bromoquinazoline and azetidin-3-ylamine.
Formation of Intermediate: The 6-bromoquinazoline is reacted with azetidin-3-ylamine under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the azetidinyl ring.
Final Step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biology: The compound is used in biological studies to understand its effects on cellular pathways and molecular targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
6-bromoquinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Azetidin-3-yl derivatives: Compounds with the azetidin-3-yl moiety are known for their antimicrobial and anticancer properties.
Piperazin-2-one derivatives: These compounds are studied for their potential as central nervous system agents and anti-inflammatory drugs.
Uniqueness
4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to modulate multiple pathways and targets makes it a promising candidate for drug development.
Properties
IUPAC Name |
4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-10-1-2-13-12(5-10)15(19-9-18-13)21-6-11(7-21)20-4-3-17-14(22)8-20/h1-2,5,9,11H,3-4,6-8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBBDANWJMNFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC=NC4=C3C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444230.png)
![1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444237.png)
![2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444243.png)
![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6444262.png)
![5-fluoro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine](/img/structure/B6444266.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)
![4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B6444281.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6444285.png)
![N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444290.png)

![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)
![N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444319.png)
